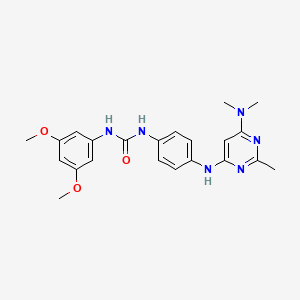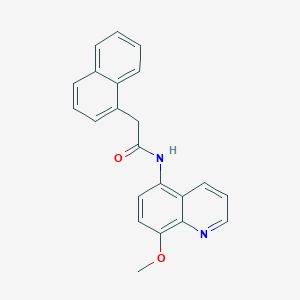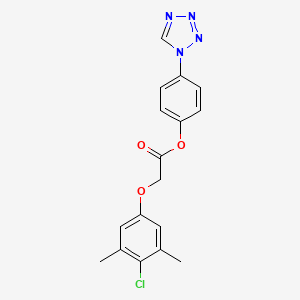![molecular formula C16H11BrFN3O3 B11334142 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11334142.png)
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-ブロモフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(4-フルオロフェノキシ)アセトアミドは、様々な科学研究分野で注目を集めている合成有機化合物です。この化合物は、ブロモフェニル基、オキサジアゾール環、フルオロフェノキシアセトアミド部分の存在によって特徴付けられます。
製法
合成経路と反応条件
N-[4-(4-ブロモフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(4-フルオロフェノキシ)アセトアミドの合成は、通常、オキサジアゾール環の合成から始まる複数段階のプロセスを伴います。一般的な方法の1つは、ヒドラジドとニトリルオキシドの環化であり、その後、求核置換反応によりブロモフェニル基とフルオロフェノキシアセトアミド基が導入されます。反応条件では、ジクロロメタンやジメチルホルムアミドなどの溶媒と、トリエチルアミンや炭酸カリウムなどの触媒の使用が必要になることがよくあります。
工業生産方法
この化合物の工業生産では、同様の合成経路が採用されますが、より大規模に行われます。連続フロー反応器や自動合成プラットフォームを使用することで、生産プロセスの効率と収率を向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の化合物を得ています。
化学反応解析
反応の種類
N-[4-(4-ブロモフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(4-フルオロフェノキシ)アセトアミドは、以下のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて行うことができます。
置換: 求核置換反応が一般的であり、臭素原子はアミンやチオールなどの求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: トリエチルアミンなどの塩基存在下のアミンなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールやアミンが生成される場合があります。置換反応により、さまざまな官能基を持つさまざまな誘導体が生成される可能性があります。
科学研究への応用
N-[4-(4-ブロモフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(4-フルオロフェノキシ)アセトアミドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗増殖剤としての可能性について調査されています.
医学: 特に乳がん細胞株に対する抗がん作用について研究されています.
産業: 特定の性質を持つ新素材の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide, followed by the introduction of the bromophenyl and fluorophenoxyacetamide groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
作用機序
N-[4-(4-ブロモフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(4-フルオロフェノキシ)アセトアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。生物系では、DNA複製やタンパク質合成などの細胞プロセスを阻害することで、がん細胞の増殖を抑制する可能性があります。この化合物の構造により、酵素や受容体に結合して、その活性を調節し、必要な治療効果を生み出すことができます。
類似化合物との比較
類似化合物
N-(4-(4-ブロモフェニル)チアゾール-2-イル)-2-クロロアセトアミド: 抗菌剤および抗がん剤としての活性で知られています.
4-ブロモフェニル酢酸: 有機合成や他の化合物の前駆体として使用されます.
独自性
N-[4-(4-ブロモフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(4-フルオロフェノキシ)アセトアミドは、独特の官能基の組み合わせにより際立っており、独特の化学反応性と生物活性を発揮します。
特性
分子式 |
C16H11BrFN3O3 |
|---|---|
分子量 |
392.18 g/mol |
IUPAC名 |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C16H11BrFN3O3/c17-11-3-1-10(2-4-11)15-16(21-24-20-15)19-14(22)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22) |
InChIキー |
KFBVJRAFVQLXMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NON=C2NC(=O)COC3=CC=C(C=C3)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(Adamantan-1-YL)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B11334074.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11334076.png)

![4-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate](/img/structure/B11334082.png)
![5-[4-(phenoxyacetyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11334105.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11334111.png)


![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11334131.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11334133.png)

![2-(2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11334149.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11334162.png)
